![molecular formula C15H19NO2 B4748813 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate](/img/structure/B4748813.png)
5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate
Overview
Description
5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. EPPA is a derivative of propargylamine and is a member of the propargylamine family of compounds. In
Mechanism of Action
5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate exerts its neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate increases the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and protect against neuronal damage.
Biochemical and Physiological Effects:
5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has been shown to increase dopamine levels in the brain and improve cognitive function in animal models of Alzheimer's disease. 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has also been shown to protect against oxidative stress-induced neuronal damage and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of using 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate in lab experiments is its potential toxicity at high doses, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate. One potential direction is the development of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate derivatives with improved neuroprotective properties and reduced toxicity. Another potential direction is the investigation of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate's potential in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate and its effects on other neurotransmitters in the brain.
Conclusion:
In conclusion, 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate is a promising compound with potential in the field of neuroscience due to its neuroprotective properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential in the treatment of neurological disorders. With continued research, 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate and its derivatives may provide new avenues for the treatment of these disorders.
Scientific Research Applications
5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has been studied extensively in the field of neuroscience due to its potential as a neuroprotective agent. Studies have shown that 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate can protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. 5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate has also been shown to have potential in the treatment of Parkinson's disease and depression.
properties
IUPAC Name |
5-(N-ethylanilino)pent-3-ynyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-16(15-10-6-4-7-11-15)12-8-5-9-13-18-14(2)17/h4,6-7,10-11H,3,9,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCSEJKIEJBKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#CCCOC(=O)C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Ethyl(phenyl)amino]pent-3-yn-1-yl acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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